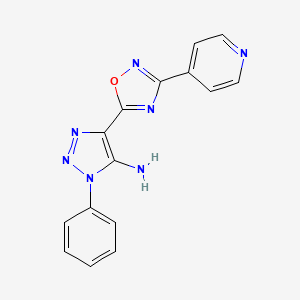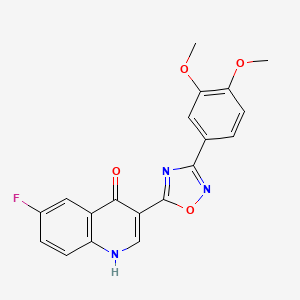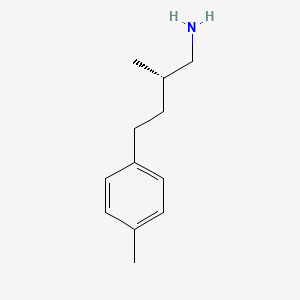![molecular formula C20H25N7O2 B3003701 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920414-43-3](/img/structure/B3003701.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole derivatives is a topic of interest due to their potential antimicrobial activities. In the first study, a series of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. The synthesis pathway included the formation of a Schiff base by using 4-methoxybenzaldehyde and further conversion to Mannich base derivatives using morpholine or methyl piperazine as the amine component. This multi-step synthesis process resulted in compounds that exhibited good to moderate antimicrobial activities against test microorganisms .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. In the second study, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate in the presence of acetic acid led to the selective formation of 3-alkylamino-1-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones. Quantum-chemical calculations were employed to explain the observed reaction pathway, which is essential for understanding the energies of possible isomeric heterocyclization products. This insight into the molecular structure and the reaction pathway is vital for the design of new compounds with desired biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful analysis to ensure the formation of the desired products. In the first study, the synthesis of triazole derivatives involved multiple steps, including the formation of a Schiff base and subsequent Mannich base derivatives. The reactivity of the intermediates and the final products was influenced by the choice of primary amines and the use of 4-methoxybenzaldehyde . In the second study, the condensation reaction was guided by quantum-chemical calculations to achieve selectivity in the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones, demonstrating the importance of computational methods in understanding and predicting chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized triazole derivatives are directly related to their antimicrobial efficacy. While the first study did not explicitly detail the physical properties of the synthesized compounds, their antimicrobial activities suggest that the compounds possess the necessary properties to interact with and inhibit the growth of microorganisms . The second study's use of quantum-chemical calculations to predict the outcome of chemical reactions also implies a deep understanding of the physical and chemical properties of the reactants and products, which is essential for the rational design of compounds with specific biological activities .
Mechanism of Action
Target of Action
The compound, 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . The primary target of this compound is Ubiquitin Specific Peptidase 28 (USP28) , a protein closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound acts as a potent inhibitor of USP28 . It binds to the active site of USP28, inhibiting its function. This inhibition disrupts the normal cellular processes regulated by USP28, leading to potential therapeutic effects in the treatment of various malignancies .
Biochemical Pathways
By inhibiting USP28, the compound could potentially disrupt these pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Compounds of the [1,2,3]triazolo[4,5-d]pyrimidine class are generally known for their high chemical stability, which could contribute to their bioavailability .
Result of Action
The inhibition of USP28 by this compound could lead to the disruption of normal cellular processes, such as cell cycle progression and DNA damage response. This disruption could potentially lead to cell cycle arrest and apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-14(2)11-17(28)25-7-9-26(10-8-25)19-18-20(22-13-21-19)27(24-23-18)15-5-4-6-16(12-15)29-3/h4-6,12-14H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCLFZRKDVZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)

![3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B3003627.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)
![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)


